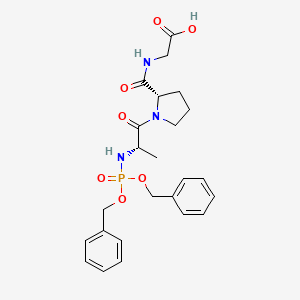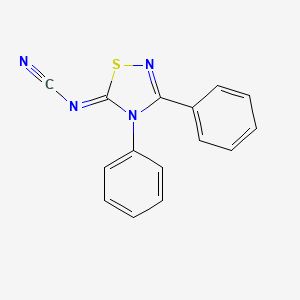
Cyanamide, (3,4-diphenyl-1,2,4-thiadiazol-5(4H)-ylidene)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-Diphenyl-1,2,4-thiadiazol-5(4H)-ylidene)cyanamide is a synthetic organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Diphenyl-1,2,4-thiadiazol-5(4H)-ylidene)cyanamide typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3,4-diphenyl-1,2,4-thiadiazole with cyanamide in the presence of a catalyst. The reaction conditions may include:
- Solvent: Common solvents used are ethanol or acetonitrile.
- Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.
- Catalyst: Acidic or basic catalysts can be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This includes:
- Use of continuous flow reactors to maintain consistent reaction conditions.
- Optimization of catalyst concentration and reaction time to maximize yield.
- Implementation of purification techniques such as recrystallization or chromatography to obtain high-purity product.
化学反应分析
Types of Reactions
N-(3,4-Diphenyl-1,2,4-thiadiazol-5(4H)-ylidene)cyanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
- Oxidation may yield sulfoxides or sulfones.
- Reduction may produce amines.
- Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
N-(3,4-Diphenyl-1,2,4-thiadiazol-5(4H)-ylidene)cyanamide has several applications in scientific research, including:
Medicinal Chemistry: It may be investigated for its potential as a pharmaceutical agent due to its biological activity.
Agriculture: The compound could be used as a pesticide or herbicide.
Materials Science: It may be utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of N-(3,4-Diphenyl-1,2,4-thiadiazol-5(4H)-ylidene)cyanamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, binding to receptor sites, or interference with cellular processes.
相似化合物的比较
Similar Compounds
3,4-Diphenyl-1,2,4-thiadiazole: A precursor in the synthesis of the target compound.
Thiadiazole derivatives: Other derivatives of thiadiazole with different substituents.
Uniqueness
N-(3,4-Diphenyl-1,2,4-thiadiazol-5(4H)-ylidene)cyanamide is unique due to its specific structure, which imparts distinct chemical and biological properties
属性
CAS 编号 |
138572-12-0 |
|---|---|
分子式 |
C15H10N4S |
分子量 |
278.3 g/mol |
IUPAC 名称 |
(3,4-diphenyl-1,2,4-thiadiazol-5-ylidene)cyanamide |
InChI |
InChI=1S/C15H10N4S/c16-11-17-15-19(13-9-5-2-6-10-13)14(18-20-15)12-7-3-1-4-8-12/h1-10H |
InChI 键 |
UCLOPHLZXWRDTM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NSC(=NC#N)N2C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Amino-N-[1-(3-nitrophenyl)-1H-pyrazol-4-yl]benzene-1-sulfonamide](/img/structure/B12900062.png)
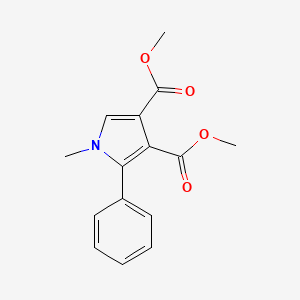
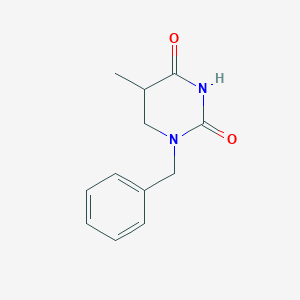
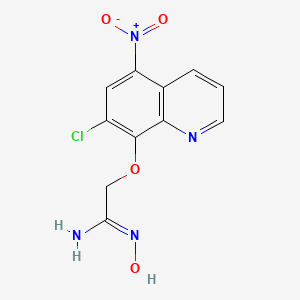
![2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B12900104.png)

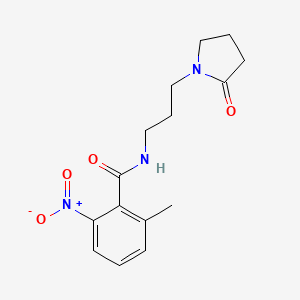
![3-[(3,5-Dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)amino]-1,4-dihydropyrazine-2,5-dicarbonitrile](/img/structure/B12900119.png)
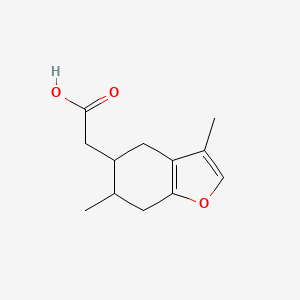
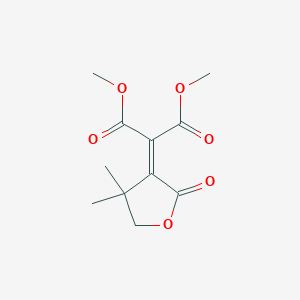
![N-Benzoyl-5'-O-[tert-butyl(dimethyl)silyl]guanosine](/img/structure/B12900152.png)
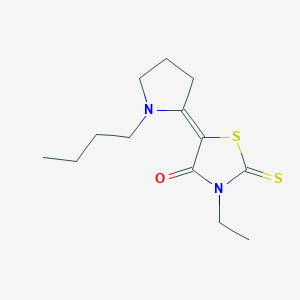
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methoxybenzamide](/img/structure/B12900161.png)
